molecular formula C17H12N6O B2900313 5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 900271-81-0

5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B2900313
CAS No.: 900271-81-0
M. Wt: 316.324
InChI Key: JDEGGSXDQXULCM-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene is a nitrogen-rich tricyclic heterocyclic compound featuring a fused tetrazolopyrimidine core. Its structure includes a furan-2-yl substituent at position 5 and a 3-methylphenyl group at position 10. The tricyclic framework consists of three fused rings: a tetrazole, pyrimidine, and an additional bridging nitrogen-containing ring.

The compound’s synthesis likely involves cyclocondensation reactions of appropriately substituted precursors, followed by crystallization for structural validation using X-ray diffraction (XRD). Programs like SHELXL and visualization tools such as ORTEP-III are critical for refining and interpreting crystallographic data, ensuring accurate bond length and angle measurements (e.g., mean C–C bond length ~1.39 Å in analogous structures) .

Properties

IUPAC Name

5-(furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-11-4-2-5-12(8-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-6-3-7-24-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEGGSXDQXULCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a member of a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes relevant research findings on its biological properties, focusing on its potential pharmacological applications.

Chemical Structure and Properties

This compound features a complex multi-cyclic structure that includes furan and phenyl groups, contributing to its unique chemical reactivity and biological interactions. The presence of multiple nitrogen atoms in the tricyclic framework enhances its potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that furan derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

Compounds structurally similar to this compound have shown promising antioxidant activity:

  • DPPH Assay : Several furan derivatives have been evaluated using the DPPH radical scavenging assay. Results suggest that these compounds can effectively neutralize free radicals, indicating potential protective effects against oxidative stress-related diseases .

Enzyme Inhibition

The compound's structural features may allow it to act as an enzyme inhibitor:

  • Tyrosinase Inhibition : Some studies have highlighted the inhibitory effects of furan derivatives on tyrosinase activity. Tyrosinase is crucial in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated several furan derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound A15S. aureus
Compound B30E. coli

Case Study 2: Antioxidant Potential

Research published in Journal of Agricultural and Food Chemistry explored the antioxidant capacity of various furan derivatives using both DPPH and ABTS assays:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Compound C2520
Compound D3025

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Free Radical Scavenging : The furan ring can donate electrons to free radicals.
  • Enzyme Interaction : The nitrogen atoms may facilitate binding to active sites on enzymes such as tyrosinase.
  • Cell Membrane Disruption : The hydrophobic nature of the phenyl group may allow for penetration into bacterial membranes.

Comparison with Similar Compounds

Research Findings and Implications

Substituent-driven bioactivity : The 3-methylphenyl group in the target compound may balance lipophilicity and steric bulk, optimizing pharmacokinetic profiles compared to polar (methoxy) or bulky (chloro) groups.

Synthetic flexibility : Modular substitution at positions 5 and 10 allows rapid generation of analogues for structure-activity relationship (SAR) studies.

Crystallographic robustness : High-resolution XRD data (R factor ≤ 0.05 in analogues ) ensures reliable structural models, aiding in computational docking studies.

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